molecular formula C11H11BrO4 B139879 Ethyl 2-(5-bromo-2-formylphenoxy)acetate CAS No. 942414-81-5

Ethyl 2-(5-bromo-2-formylphenoxy)acetate

Cat. No.: B139879
CAS No.: 942414-81-5
M. Wt: 287.11 g/mol
InChI Key: OVGQAUDSJKCXBY-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-formylphenoxy)acetate is a useful research compound. Its molecular formula is C11H11BrO4 and its molecular weight is 287.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(5-bromo-2-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-5-9(12)4-3-8(10)6-13/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGQAUDSJKCXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443210
Record name Ethyl 2-(5-bromo-2-formylphenoxy)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942414-81-5
Record name Ethyl 2-(5-bromo-2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Starting materials for Ethyl 2-(5-bromo-2-formylphenoxy)acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Starting Materials for Ethyl 2-(5-bromo-2-formylphenoxy)acetate Synthesis

Introduction

This compound (CAS No: 942414-81-5) is a key chemical intermediate, valuable in the synthesis of more complex molecules within the pharmaceutical and materials science sectors.[1][2] Its structure, featuring a substituted aromatic ring with aldehyde, ether, and ester functionalities, makes it a versatile building block for constructing diverse molecular architectures.

The predominant and most efficient method for synthesizing this compound is the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers.[3][4] This reaction involves the O-alkylation of a phenoxide with an appropriate alkyl halide. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the requisite starting materials for this synthesis. It delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Chapter 1: The Core Synthesis - A Mechanistic Overview

The formation of this compound is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5] The reaction can be dissected into two fundamental steps:

  • Deprotonation: The phenolic hydroxyl group of 5-bromosalicylaldehyde is acidic due to the resonance stabilization of the resulting conjugate base and the inductive effects of the bromo and formyl substituents. A base, typically a mild one like potassium carbonate, is used to abstract the acidic proton, forming a potent phenoxide nucleophile.[6]

  • Nucleophilic Attack: The generated phenoxide ion attacks the electrophilic α-carbon of ethyl bromoacetate. This carbon is rendered electron-deficient by the adjacent electron-withdrawing bromine atom. The reaction proceeds via a backside attack, displacing the bromide ion—a good leaving group—and forming the C-O ether bond to yield the final product.[3][6]

The selection of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical as it solvates the counter-ion (K+) while leaving the phenoxide anion relatively "bare," thereby enhancing its nucleophilicity and promoting the SN2 pathway.[7]

Williamson_Ether_Synthesis Figure 1: Mechanism of Williamson Ether Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Phenol 5-Bromosalicylaldehyde Phenoxide Phenoxide Nucleophile Phenol->Phenoxide Step 1: Deprotonation Base K₂CO₃ (Base) Base->Phenoxide Step 1: Deprotonation AlkylHalide Ethyl Bromoacetate Product This compound AlkylHalide->Product Step 2: SN2 Attack Phenoxide->Product Step 2: SN2 Attack Byproduct KBr + KHCO₃

Figure 1: General mechanism for the synthesis.

Chapter 2: Analysis of Primary Starting Materials

The success of the synthesis hinges on the purity and proper handling of the two primary reactants.

The Phenolic Substrate: 5-Bromosalicylaldehyde

5-Bromosalicylaldehyde (also known as 5-bromo-2-hydroxybenzaldehyde) serves as the nucleophilic precursor in this reaction.[8][9] Its key function is to provide the phenoxide which initiates the ether formation. The presence of the electron-withdrawing formyl (-CHO) and bromo (-Br) groups ortho and para to the hydroxyl group, respectively, increases the acidity of the phenolic proton, facilitating its removal by a mild base.

Table 1: Properties and Safety Information for 5-Bromosalicylaldehyde

Property Value Reference
CAS Number 1761-61-1 [8]
Molecular Formula C₇H₅BrO₂ [8]
Molecular Weight 201.02 g/mol [6]
Appearance Powder [10]
Melting Point 102-106 °C [10]

| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation. |[8] |

For researchers needing to prepare this starting material, a common route is the electrophilic aromatic substitution of salicylaldehyde using liquid bromine in a suitable solvent like carbon tetrachloride.[11]

The Alkylating Agent: Ethyl Bromoacetate

Ethyl bromoacetate is the electrophile in the SN2 reaction.[6] It provides the ethyl acetate moiety that is appended to the phenolic oxygen. As a primary alkyl halide, it is an ideal substrate for SN2 reactions, minimizing the potential for competing elimination reactions that are prevalent with secondary and tertiary halides.[3]

Table 2: Properties and Safety Information for Ethyl Bromoacetate

Property Value Reference
CAS Number 105-36-2 [12]
Molecular Formula C₄H₇BrO₂ [6]
Molecular Weight 167.00 g/mol [6]
Appearance Liquid [12]
Boiling Point 154–155 °C [12]

| Hazards | Powerful lachrymator (causes tearing), highly toxic, and irritant. Must be handled in a fume hood with appropriate personal protective equipment. |[12][13] |

Ethyl bromoacetate can be synthesized via the Fischer esterification of bromoacetic acid with ethanol, often catalyzed by sulfuric acid.[12]

Chapter 3: Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established procedures for the Williamson ether synthesis of phenoxyacetate esters.[6][7][13] It is designed to be a self-validating system, where reaction progress can be reliably monitored.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Typical Equiv.
5-BromosalicylaldehydeC₇H₅BrO₂201.021.0
Ethyl bromoacetateC₄H₇BrO₂167.001.1 - 1.3
Potassium Carbonate (anhydrous)K₂CO₃138.212.0
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09-
Ethyl acetate (EtOAc)C₄H₈O₂88.11-
Brine (saturated NaCl solution)NaCl(aq)--
Sodium Sulfate (anhydrous)Na₂SO₄142.04-
Step-by-Step Synthesis Workflow

Synthesis_Workflow Figure 2: Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification & Analysis A Charge flask with 5-bromosalicylaldehyde, K₂CO₃, and anhydrous DMF. B Stir mixture at room temperature for 15-20 min. A->B C Add ethyl bromoacetate to the suspension. B->C D Heat mixture to 80°C for 4-6 hours. C->D E Monitor progress by Thin-Layer Chromatography (TLC). D->E F Cool to room temperature. Dilute with Ethyl Acetate. E->F Upon completion G Wash with brine (3x). F->G H Dry organic layer over anhydrous Na₂SO₄. G->H I Filter and concentrate in vacuo. H->I J Purify crude product via flash column chromatography. I->J K Characterize pure product (NMR, MS). J->K

Figure 2: Step-by-step experimental workflow.
  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromosalicylaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous N,N-dimethylformamide (DMF) to make an approximate 0.2 M solution.[7]

  • Base Activation : Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the initial deprotonation of the phenol.[6]

  • Addition of Electrophile : Add ethyl bromoacetate (1.2 eq.) to the mixture.

  • Heating : Heat the reaction mixture to 80 °C and maintain this temperature for 4 hours.[7]

  • Monitoring : The reaction's progress should be monitored by thin-layer chromatography (TLC) until the starting 5-bromosalicylaldehyde spot is consumed.

  • Workup : After completion, cool the mixture to room temperature. Dilute with ethyl acetate (approx. 4 volumes of the DMF used) and transfer to a separatory funnel.

  • Extraction : Wash the organic layer with brine (3 x 1 volume). This removes the DMF and inorganic salts.[7]

  • Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.[7]

Expected Outcomes

This procedure typically results in high yields, often exceeding 80-90%, of a solid or oil product that can be fully characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Conclusion

The synthesis of this compound is a robust and well-documented process reliant on the principles of the Williamson ether synthesis. The critical starting materials are 5-bromosalicylaldehyde , which acts as the nucleophile precursor, and ethyl bromoacetate , which serves as the electrophile. The judicious selection of a mild base like potassium carbonate and a polar aprotic solvent such as DMF is paramount to ensure a high-yielding SN2 reaction. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate for application in drug discovery and materials science.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for Photochemical C–H arylation of heteroarenes with 2-formylphenoxyacetates. RSC.
  • Natelson, S., & Gottfried, S. (1943). Ethyl Bromoacetate. Organic Syntheses, 23, 37. DOI: 10.15227/orgsyn.023.0037. Retrieved from [Link]

  • Google Patents. (CN101967112A). Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron.
  • PubChem. (n.d.). 5-Bromosalicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Bromosalicylaldehyde. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(19), 6296. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2-formylphenoxy)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (WO1989009763A1). Process for preparing 2-bromoethyl acetate.
  • Google Patents. (CN104447398A). Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(5-bromo-2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 2-(5-bromo-2-formylphenoxy)acetate, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role in the construction of complex heterocyclic scaffolds.

Introduction and Nomenclature

This compound is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its structure incorporates three key functional groups: an aldehyde, a bromine atom, and an ethyl ester, making it a valuable precursor for a variety of chemical transformations.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . It is also known by other names such as 2-(5-Bromo-2-formylphenoxy)acetic Acid Ethyl Ester.[1][2] The Chemical Abstracts Service (CAS) registry number for this compound is 942414-81-5 .[1][2]

Physicochemical Properties

This compound is typically a white solid.[2] It is soluble in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and methanol.[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₁₁BrO₄[2]
Molecular Weight 287.11 g/mol [2]
Appearance White Solid[2]
Solubility Soluble in Chloroform, Dimethyl Sulfoxide, Methanol[2]
CAS Number 942414-81-5[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of a substituted phenol, 5-bromo-2-hydroxybenzaldehyde, with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a weak base.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The base, commonly potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 5-bromo-2-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion and forming the ether linkage.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 5-bromo-2-hydroxybenzaldehyde Phenoxide Phenoxide ion R1->Phenoxide Deprotonation R2 Ethyl bromoacetate Product This compound R2->Product Base K₂CO₃ (Base) Base->Phenoxide Phenoxide->Product SN2 Attack Salt KBr

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from a general procedure for analogous compounds.

Materials:

  • 5-bromo-2-hydroxybenzaldehyde

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

  • Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with brine (3 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

Synthesis_Workflow A 1. Dissolve 5-bromo-2-hydroxybenzaldehyde in DMF B 2. Add K₂CO₃ and stir A->B C 3. Add ethyl bromoacetate B->C D 4. Heat at 80°C C->D E 5. Work-up (EtOAc, Brine) D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G H This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum
  • Ethyl group: A triplet around δ 1.2 ppm (3H, -CH₃) and a quartet around δ 4.2 ppm (2H, -OCH₂-).

  • Methylene group: A singlet around δ 5.0 ppm (2H, -OCH₂CO-).

  • Aromatic protons: The three aromatic protons are expected to appear as multiplets in the region of δ 7.0-8.0 ppm. The bromine atom will influence the chemical shifts of the adjacent protons.

  • Aldehyde proton: A singlet around δ 10.4 ppm (1H, -CHO).

Predicted ¹³C NMR Spectrum
  • Ethyl group: Signals around δ 14 ppm (-CH₃) and δ 61 ppm (-OCH₂-).

  • Methylene group: A signal around δ 65 ppm (-OCH₂CO-).

  • Aromatic carbons: Signals in the range of δ 110-160 ppm. The carbon bearing the bromine atom (C-Br) would appear around δ 115-120 ppm.

  • Ester carbonyl: A signal around δ 168 ppm (-COO-).

  • Aldehyde carbonyl: A signal around δ 189 ppm (-CHO).

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly in the development of novel therapeutic agents. Its primary application lies in the synthesis of carbamoyl-substituted isoindolones .[2] Isoindolinone scaffolds are present in a variety of biologically active molecules and are of significant interest in medicinal chemistry.

The aldehyde group can be readily converted to an imine, which can then undergo intramolecular cyclization to form the isoindolinone ring system. The bromo-substituent provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated area, such as a fume hood.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1]

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the construction of complex molecular architectures, particularly the isoindolinone core. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

Sources

Stability and storage conditions for Ethyl 2-(5-bromo-2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of Ethyl 2-(5-bromo-2-formylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

This compound is a substituted aromatic compound featuring multiple functional groups that dictate its reactivity, stability, and utility as a chemical intermediate in pharmaceutical synthesis and other research applications. Its structure comprises a central benzene ring substituted with a bromine atom, a formyl (aldehyde) group, and an ethyl acetate moiety linked via an ether bond. The interplay between the aldehyde, ester, and ether functionalities defines the molecule's chemical behavior and dictates the necessary conditions for its handling and long-term storage to ensure its integrity and purity.

This guide provides a comprehensive overview of the intrinsic stability of this compound, elucidates its primary degradation pathways, and outlines field-proven protocols for its optimal storage and stability assessment.

Part 1: Physicochemical Characteristics and Intrinsic Stability

The stability of a compound is fundamentally linked to its molecular structure. This compound possesses three key functional groups that are susceptible to degradation under specific environmental conditions.

cluster_main This compound cluster_groups Key Functional Groups mol aldehyde Aromatic Aldehyde (Formyl Group) mol->aldehyde ester Ethyl Ester mol->ester ether Phenoxy Ether Linkage mol->ether

Caption: Key reactive functional groups of the title compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 942414-81-5[1][2]
Molecular Formula C11H11BrO4[1]
Molecular Weight 287.11 g/mol [1]
Appearance Off-white solid[3]
The Vulnerability of the Aldehyde Group

The aromatic aldehyde is the most reactive site on the molecule and is highly susceptible to oxidation.[4][5]

  • Mechanism of Oxidation: In the presence of atmospheric oxygen, the aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(5-bromo-2-carboxyphenoxy)acetic acid. This process can be accelerated by exposure to light, heat, and certain metal ions.[6][7][8] The oxidation often proceeds via a free-radical mechanism or, in the presence of water, through a hydrate intermediate.[5][9]

  • Polymerization: Aldehydes can also undergo polymerization, particularly in the presence of acidic or basic impurities, to form trimers or other polymeric materials, which may appear as a thickening of the material or loss of solubility.[10]

The Hydrolytic Instability of the Ester Group

The ethyl ester functionality is prone to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol.[11]

  • Acid-Catalyzed Hydrolysis: In the presence of water and an acid catalyst, the ester can be hydrolyzed back to the corresponding carboxylic acid (2-(5-bromo-2-formylphenoxy)acetic acid) and ethanol. This reaction is reversible.[12][13]

  • Base-Catalyzed Hydrolysis (Saponification): This is a more common and generally irreversible degradation pathway.[14] Trace amounts of basic contaminants can catalyze the rapid hydrolysis of the ester to the carboxylate salt.[15][16] This is a significant concern, as the degradation product is often difficult to remove.

The General Stability of the Ether Linkage

The phenoxy ether linkage is the most stable functional group in the molecule under typical storage conditions. Cleavage of this bond generally requires harsh chemical conditions, such as strong acids at high temperatures, which are not encountered during standard storage.[17]

G cluster_degradation Primary Degradation Pathways compound This compound oxidized 2-(5-bromo-2-carboxyphenoxy)acetate (Oxidation Product) compound->oxidized Oxidation (O₂, Light, Heat) hydrolyzed 2-(5-bromo-2-formylphenoxy)acetic acid (Hydrolysis Product) compound->hydrolyzed Hydrolysis (H₂O, Acid/Base)

Caption: Primary degradation pathways for the title compound.

Part 2: Recommended Storage and Handling Protocols

Based on the intrinsic chemical vulnerabilities, a multi-faceted approach to storage is required to preserve the long-term integrity of this compound. The primary objective is to mitigate exposure to oxygen, moisture, light, and elevated temperatures.

Table 2: Recommended Storage and Handling Conditions

ParameterConditionCausality & Field-Proven Insights
Temperature Store at 2-8°C (Refrigerated). Lower temperatures significantly reduce the kinetic rate of both aldehyde oxidation and ester hydrolysis.[18] While some aromatic aldehydes can polymerize faster at very low temperatures, refrigeration is generally the optimal balance for a multi-functional molecule like this.[10]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen). Displacing oxygen from the container headspace is the most effective way to prevent the oxidation of the highly susceptible aldehyde group. After each use, the container should be backfilled with inert gas.
Moisture Store in a dry, tightly sealed container. Preventing ingress of atmospheric moisture is critical to avoid the acid- or base-catalyzed hydrolysis of the ethyl ester.[1][3][19] Use of containers with high-integrity seals is recommended.
Light Protect from light. Use amber glass vials. Photons can provide the activation energy for radical-mediated oxidation of the aldehyde. Storing in amber or opaque containers minimizes this photolytic degradation pathway.[20][21]
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases. Direct contact with these materials will cause rapid and extensive degradation.[3] Ensure the compound is not stored in proximity to such chemicals to avoid accidental contamination from spills or vapors.
Handling Handle in a well-ventilated area. Avoid dust formation. Standard safe laboratory practice to minimize inhalation and contact.[1] Small amounts of the material may become entrapped in the vial's cap; a brief centrifugation can help consolidate the powder.[22]

Part 3: Experimental Verification of Stability

A robust quality control system requires empirical verification of compound stability. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential. This method must be able to separate the intact parent compound from all potential degradation products. Forced degradation studies are the definitive way to validate such a method.[23]

Workflow for a Forced Degradation Study

This experimental workflow is designed to intentionally stress the compound under various conditions to generate its likely degradation products and prove the analytical method's specificity.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid therm Thermal Stress (e.g., 80°C, dry) start->therm photo Photolytic Stress (ICH compliant light source) start->photo quench Quench/Neutralize Reaction acid->quench base->quench oxid->quench therm->quench photo->quench analyze Analyze All Samples by HPLC quench->analyze

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound and validate the specificity of an HPLC analytical method.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., ACN) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • For each condition, mix an aliquot of the stock solution with the stressor solution. Aim for a final concentration of ~0.1 mg/mL.

    • Acid Hydrolysis: Mix with 0.1N HCl. Incubate at 60°C. Take samples at time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix with 0.1N NaOH. Keep at room temperature. Take samples at time points (e.g., 5, 15, 30, 60 minutes), as this reaction is often rapid.[15]

    • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature. Take samples at time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in the analysis solvent.

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Quenching and Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all stressed samples to a suitable concentration for HPLC analysis.

    • Analyze all samples, including an unstressed control, by HPLC. The method should utilize a gradient elution on a C18 column with a mobile phase of water and ACN (both likely containing 0.1% acid like formic acid) and UV detection at a wavelength where the parent and potential degradants absorb.

  • Data Interpretation:

    • Evaluate the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Table 3: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionTypical Reagent/ParameterPrimary Degradation TargetExpected Primary Degradant
Acid Hydrolysis 0.1N HCl, 60°CEthyl Ester2-(5-bromo-2-formylphenoxy)acetic acid
Base Hydrolysis 0.1N NaOH, Room TempEthyl Ester2-(5-bromo-2-formylphenoxy)acetic acid (as salt)
Oxidation 3% H₂O₂, Room TempAldehyde2-(5-bromo-2-carboxyphenoxy)acetate
Thermal 80°C (Solid & Solution)Overall MoleculeModest acceleration of other pathways
Photolytic ICH Q1B Light SourceAldehyde2-(5-bromo-2-carboxyphenoxy)acetate

Conclusion

The chemical stability of this compound is governed by its two primary reactive centers: the aldehyde and the ethyl ester. The aldehyde is prone to oxidation, while the ester is susceptible to hydrolysis. Consequently, maintaining the long-term purity of this valuable intermediate requires stringent control of its storage environment. The optimal strategy involves refrigeration (2-8°C) in a tightly sealed, amber container under an inert atmosphere. By understanding the underlying chemical principles and implementing these evidence-based storage and handling protocols, researchers can ensure the integrity of the material, leading to more reliable and reproducible experimental outcomes.

References

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  • National Toxicology Program. (n.d.). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). Retrieved from [Link]

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  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

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  • ACS Publications. (n.d.). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • BS Publications. (n.d.). CHAPTER 1 AROMATIC WATERS. Retrieved from [Link]

  • Redox. (2024, May 17). Safety Data Sheet Ethyl Acetate. Retrieved from [Link]

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Methodological & Application

Palladium-catalyzed cross-coupling reactions with Ethyl 2-(5-bromo-2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 2-(5-bromo-2-formylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, a transformative technology recognized with the 2010 Nobel Prize in Chemistry.[1][2] These reactions provide a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and advanced materials.[3][4]

At the heart of this guide is the versatile building block, This compound (CAS 942414-81-5). This substrate is uniquely functionalized for sequential, selective transformations. The aryl bromide moiety serves as a prime handle for palladium-catalyzed cross-coupling. Simultaneously, the aldehyde group offers a site for subsequent modifications such as reductive amination, Wittig reactions, or oxidations, while the ethyl ester provides another point for chemical diversification. This multi-functional nature makes it an exceptionally valuable starting material in the synthesis of complex target molecules.

This document serves as a comprehensive technical guide, providing not only step-by-step protocols but also the underlying mechanistic principles and practical insights required for the successful application of palladium-catalyzed cross-coupling reactions using this key substrate.

Chapter 1: The Engine of Synthesis: The Palladium Catalytic Cycle

Understanding the general mechanism of palladium-catalyzed cross-coupling is fundamental to troubleshooting and optimizing reactions. While specific reaction classes have nuances, most C-C and C-N coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[5][6]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step, converting the palladium from its Pd(0) to its Pd(II) oxidation state.[7]

  • Transmetalation (for Suzuki, Sonogashira, etc.): The organic group from a second reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide. This step requires activation, often by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][7]

General_Pd_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition Ar-X ArPdR Ar-Pd(II)Ln-R' (Transmetalation Intermediate) ArPdX->ArPdR Transmetalation R'-M ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Chapter 2: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the commercial availability and stability of the requisite boronic acids and esters.[2]

Causality of Component Selection
  • Catalyst: While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often use a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) which is reduced in situ to the active Pd(0) species.[5]

  • Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) accelerate both oxidative addition and reductive elimination, leading to higher efficiency, especially with challenging substrates.[8]

  • Base: The base is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, thereby facilitating transmetalation.[7][9] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically impact yield and must be matched to the substrate and solvent.[2]

  • Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is common. This aids in dissolving both the organic substrate and the inorganic base.[2][5]

Suzuki_Miyaura_Cycle start Pd(0)Ln oxidative_add Ar-Pd(II)Ln-Br start->oxidative_add Oxidative Addition (Ar-Br) transmetalation Ar-Pd(II)Ln-R oxidative_add->transmetalation Transmetalation boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate Base (e.g., K₂CO₃) boronate->transmetalation transmetalation->start Reductive Elimination end_product Ar-R transmetalation->end_product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.01-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Toluene and Water (e.g., 4:1 v/v)

  • Schlenk flask or sealed vial, magnetic stirrer, heating mantle/oil bath

Procedure:

  • Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄.

  • Solvent Addition: Add the degassed solvent mixture (Toluene:Water). It is critical to degas the solvents by bubbling with an inert gas for 15-30 minutes prior to use to prevent oxidation and deactivation of the Pd(0) catalyst.[5]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl product.[4]

ParameterRecommended ConditionRationale / E-E-A-T Insight
Catalyst Loading 1-5 mol%Lower loadings are cost-effective but may require longer reaction times. Higher loadings can be necessary for less reactive substrates.
Ligand PPh₃ (in Pd(PPh₃)₄)A standard, robust ligand. For more challenging couplings, consider Buchwald ligands like SPhos or XPhos.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is a stronger base and can be more effective for hindered or electron-rich boronic acids. Cs₂CO₃ is highly effective but more expensive.
Solvent Toluene/H₂O, Dioxane/H₂ODioxane is often a better solvent for a wider range of substrates but is a peroxide-former and requires care.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Chapter 3: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming aryl C-N bonds, a linkage ubiquitous in pharmaceuticals.[1][10] The reaction couples an aryl halide with a primary or secondary amine.[1]

Causality of Component Selection
  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Early systems used simple phosphines, but the field was revolutionized by sterically hindered, electron-rich phosphine ligands developed by Buchwald and Hartwig (e.g., XPhos, RuPhos, SPhos). These ligands facilitate the difficult C-N reductive elimination step.[1][10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[11] The choice is critical; NaOt-Bu is highly reactive but can be incompatible with base-sensitive functional groups.

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are standard. The absence of water is crucial as the strong bases used are water-sensitive.

Buchwald_Hartwig_Cycle start Pd(0)Ln oxidative_add Ar-Pd(II)Ln-Br start->oxidative_add Oxidative Addition (Ar-Br) amine_complex [Ar-Pd(II)Ln(HNR¹R²)]⁺Br⁻ oxidative_add->amine_complex Amine Coordination (HNR¹R²) amido_complex Ar-Pd(II)Ln(NR¹R²) amine_complex->amido_complex Deprotonation (Base) amido_complex->start Reductive Elimination end_product Ar-NR¹R² amido_complex->end_product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • XPhos (0.02-0.05 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line technique

Procedure:

  • Setup (Inert Atmosphere): This reaction is highly air- and moisture-sensitive. Perform all additions in a glovebox or using Schlenk techniques.

  • Reagent Addition: To an oven-dried Schlenk flask, add NaOt-Bu. Then add the catalyst Pd₂(dba)₃ and the ligand XPhos.

  • Substrate Addition: Add this compound followed by anhydrous toluene and finally the liquid morpholine.

  • Reaction: Seal the flask and heat to 90-110 °C with stirring.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up:

    • Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography.

ParameterRecommended ConditionRationale / E-E-A-T Insight
Catalyst/Ligand Pd₂(dba)₃ / XPhosThis is a highly active, general catalyst system. Pre-formed palladacycle catalysts (e.g., XPhos Pd G3) can also be used for convenience and improved reproducibility.
Base NaOt-BuA strong, effective base. For substrates with base-sensitive groups (like our ester), a weaker base like Cs₂CO₃ may be required, often with longer reaction times or higher temperatures.
Solvent Toluene, DioxaneMust be anhydrous. Using a freshly opened bottle of solvent or solvent passed through a purification system is critical for success.
Atmosphere Inert (Ar or N₂)Absolutely essential to prevent oxidation of the electron-rich phosphine ligand and deactivation of the Pd(0) catalyst.

Chapter 4: Heck and Sonogashira Couplings

While Suzuki and Buchwald-Hartwig reactions are often the primary choices, Heck (alkene coupling) and Sonogashira (alkyne coupling) reactions further expand the synthetic utility of the substrate.

Heck Coupling

The Heck reaction couples the aryl bromide with an alkene, typically an electron-deficient one like an acrylate or styrene.[12] The mechanism differs from the Suzuki coupling in that it does not involve transmetalation. Instead, it proceeds via alkene coordination, carbopalladation, and β-hydride elimination.[3]

Typical Conditions:

  • Catalyst: Pd(OAc)₂

  • Ligand: P(o-Tol)₃ or PPh₃

  • Base: A tertiary amine like Triethylamine (Et₃N) to act as a halide scavenger.[13]

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Temperature: 80-120 °C

Sonogashira Coupling

The Sonogashira coupling forms a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. It uniquely employs a dual-catalyst system.

Typical Conditions:

  • Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄

  • Co-catalyst: Copper(I) Iodide (CuI) is essential for the catalytic cycle.

  • Base: An amine base like Et₃N or Diisopropylethylamine (DIPEA) is used, which also serves as the solvent in some cases.

  • Solvent: Tetrahydrofuran (THF) or DMF.

Chapter 5: Troubleshooting and Practical Considerations

Even with robust protocols, challenges can arise. A logical approach based on understanding the reaction mechanism is key to resolving issues.

Common ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst (Pd(0) oxidized) 2. Insufficiently strong/soluble base 3. Water/Oxygen in the reaction1. Ensure proper degassing of solvents; use fresh catalyst/ligands. 2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄) or a solvent that better solubilizes it. 3. Use anhydrous solvents and maintain a strict inert atmosphere.
Homocoupling of Boronic Acid (Suzuki) Presence of Pd(II) species and oxygen.[5]Thoroughly degas all solvents and reagents. Ensure the precatalyst is fully reduced to Pd(0).
Debromination of Starting Material 1. Presence of water/protons. 2. β-hydride elimination from certain ligands.1. Use anhydrous conditions. 2. Screen different ligands.
Ester Hydrolysis Base is too strong or reaction run for too long at high temperature.Use a milder base (e.g., NaOt-Bu → Cs₂CO₃ for amination) or lower the reaction temperature and accept a longer reaction time.

References

  • Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Contents. The Royal Society of Chemistry. [Link]

  • Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics - ACS Publications. [Link]

  • Heck Coupling. Organic Synthesis. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters - ACS Publications. [Link]

  • Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Heck reaction: easy Mechanism, applications. Chemistry Notes. [Link]

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The Versatile Role of Ethyl 2-(5-bromo-2-formylphenoxy)acetate in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile chemical building blocks. Ethyl 2-(5-bromo-2-formylphenoxy)acetate has emerged as a key intermediate, offering a unique combination of reactive functional groups that serve as a linchpin in the construction of a diverse array of biologically active heterocyclic compounds. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and, most importantly, its application in the development of potential drug candidates, complete with detailed experimental protocols.

Introduction: A Multifunctional Scaffold for Drug Discovery

This compound is a trifunctional aromatic compound featuring a bromo substituent, an ortho-formyl group, and an ethyl acetate moiety. This strategic arrangement of functional groups allows for a stepwise and selective chemical modification, making it an invaluable tool for generating molecular diversity in drug discovery programs. The presence of the bromine atom facilitates cross-coupling reactions, the aldehyde group is a gateway for various condensation and cyclization reactions, and the ester can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization.

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₁BrO₄[1]
Molecular Weight 287.11 g/mol [1]
Appearance White Solid[1]
CAS Number 942414-81-5[1]
Solubility Chloroform, Dimethyl Sulfoxide, Methanol[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Reaction Mechanism

The synthesis proceeds in two key steps:

  • Deprotonation: The phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is deprotonated by a weak base, typically potassium carbonate, to form a more nucleophilic phenoxide ion.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate and displacing the bromide ion to form the desired ether linkage.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 5-Bromo-2-hydroxybenzaldehyde Phenoxide Phenoxide ion R1->Phenoxide Deprotonation R2 Ethyl bromoacetate Product This compound R2->Product Base K₂CO₃ (Base) Base->Phenoxide Phenoxide->Product SN2 Attack

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 5-Bromo-2-hydroxybenzaldehyde

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to ensure the formation of the phenoxide.

  • Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.

Applications in the Synthesis of Bioactive Molecules

The true utility of this compound lies in its role as a versatile precursor for a variety of heterocyclic scaffolds with significant therapeutic potential.

Synthesis of Isoindolinone Derivatives

Isoindolinones are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. This compound can be a key starting material for the synthesis of substituted isoindolinones.

Isoindolinone_Synthesis Start This compound Step1 Reductive Amination (Primary Amine, NaBH(OAc)₃) Start->Step1 Intermediate Amine Intermediate Step1->Intermediate Step2 Intramolecular Lactamization Intermediate->Step2 Product Bromo-substituted Isoindolinone Step2->Product

Caption: General pathway to isoindolinones.

Protocol for the Synthesis of a 6-Bromo-2-substituted Isoindolinone Derivative:

  • Reductive Amination: To a solution of this compound (1.0 equivalent) and a primary amine (1.1 equivalents) in dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Intramolecular Lactamization: The crude amine intermediate is then subjected to intramolecular cyclization to form the lactam ring. This can often be achieved by heating the intermediate in a suitable solvent such as toluene or xylene, sometimes with a catalytic amount of acid or base.

  • The resulting isoindolinone can be purified by column chromatography.

Synthesis of 4-Aryl-4H-Chromene Derivatives as Potential Anticancer Agents

4-Aryl-4H-chromenes are a class of compounds that have garnered significant interest due to their potent anticancer activities. Several derivatives have shown promise against various cancer cell lines, including breast and prostate cancer.[2] this compound can be utilized in a multi-step synthesis to generate these valuable scaffolds.

Protocol for the Synthesis of a Bromo-substituted 4-Aryl-4H-Chromene:

This synthesis typically involves a multi-component reaction.

  • Knoevenagel Condensation: React this compound with an active methylene compound, such as malononitrile, in the presence of a basic catalyst (e.g., piperidine) to form a Knoevenagel adduct.

  • Michael Addition and Cyclization: The resulting adduct can then undergo a Michael addition with a substituted phenol, followed by an intramolecular cyclization to form the chromene ring system. This is often carried out as a one-pot reaction.

  • The final product can be purified by recrystallization or column chromatography.

Biological Activity of Chromene Derivatives:

Derivatives of 4-aryl-4H-chromenes have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. For instance, certain compounds have shown GI₅₀ values in the sub-micromolar range against cell lines such as NCI-H522 (non-small cell lung cancer) and MCF7 (breast cancer).[2]

Compound ClassCancer Cell LineActivity (GI₅₀)Reference
4-Aryl-2-amino-4H-chromenesNCI-H5220.35-0.60 µM[2]
MCF70.34-0.59 µM[2]
MDA-MB-4680.23-0.40 µM[2]
Precursor to Phenoxyacetic Acid Derivatives as COX-2 Inhibitors

Phenoxyacetic acid derivatives have been explored as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.

Protocol for the Synthesis of a 2-(5-Bromo-2-formylphenoxy)acetic Acid Derivative:

  • Ester Hydrolysis: The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • The resulting 2-(5-bromo-2-formylphenoxy)acetic acid can then be coupled with various amines or hydrazines to generate a library of amide or hydrazone derivatives for biological screening.

Biological Significance:

Certain phenoxyacetic acid derivatives have shown potent and selective inhibition of the COX-2 enzyme, with IC₅₀ values in the nanomolar range.[3] This highlights the potential of using this compound as a starting material for the development of novel anti-inflammatory agents.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique trifunctional nature provides a robust platform for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. The protocols outlined in this guide serve as a starting point for researchers to explore the rich chemistry of this intermediate and to develop novel drug candidates targeting a variety of diseases, including cancer and inflammatory disorders. The strategic application of this scaffold in combinatorial and parallel synthesis will undoubtedly continue to fuel the discovery of new and improved therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 345961, Ethyl 2-(2-formylphenoxy)acetate. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1313.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Guo, N., & Yu, P. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 256-260.
  • S. P. Chou, S.-L. Hsu. (2015). SYNTHESIS AND APPLICATIONS OF A NEW EPOXY-ISOINDOLINONE. HETEROCYCLES, 91(4), 725-732.
  • El-Sayed, M. A. A., et al. (2021). Development of potential anticancer agents and apoptotic inducers based on 4-aryl-4H chromene scaffold: Design, synthesis, biological evaluation and insight on their proliferation inhibition mechanism. Bioorganic Chemistry, 115, 105234.
  • Pontes, J. G. M., et al. (2018). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 6, 473.
  • Al-Ostoot, F. H., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6537.
  • Chhonker, Y. S., et al. (2018).
  • Dovepress. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1373-1393.
  • MDPI. (2022). New Anticancer Agents: Design, Synthesis and Evaluation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013).
  • ResearchGate. (2010). Discovery of 4-Aryl-4H-Chromenes as Potent Apoptosis Inducers Using a Cell- and Caspase-Based Anti-Cancer Screening Apoptosis Program (ASAP): SAR Studies and the Identification of Novel Vascular Disrupting Agents. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

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Application Note: Strategic Acetal Protection of the Formyl Group in Ethyl 2-(5-bromo-2-formylphenoxy)acetate for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Chemoselective Aldehyde Protection

In the intricate landscape of multi-step organic synthesis, the ability to selectively mask a reactive functional group is paramount to achieving the desired molecular architecture. The formyl group, a cornerstone in chemical transformations, is highly susceptible to nucleophilic attack and oxidation/reduction, often necessitating its temporary deactivation.[1][2][3] This application note provides a comprehensive guide to the acetal protection of the formyl group in Ethyl 2-(5-bromo-2-formylphenoxy)acetate, a versatile intermediate in pharmaceutical and materials science.

The presence of both an aldehyde and an ester in the target molecule presents a classic chemoselectivity challenge. Many potent reagents, such as Grignard reagents or lithium aluminum hydride, would react indiscriminately with both functionalities.[2][4] Acetal formation offers a robust and reversible solution, rendering the aldehyde inert to a wide range of reaction conditions, particularly those that are basic or nucleophilic, thereby enabling selective transformations at the ester site or other positions on the aromatic ring.[3][4][5][6]

Mechanistic Rationale: Acid-Catalyzed Acetalization

The formation of an acetal from an aldehyde and an alcohol is a reversible, acid-catalyzed process.[1][7][8] The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, significantly enhancing the electrophilicity of the carbonyl carbon.[5][9]

  • Nucleophilic Attack by Alcohol: An alcohol molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.[5]

  • Proton Transfer and Water Elimination: Subsequent proton transfers facilitate the elimination of a water molecule, generating a resonance-stabilized oxonium ion.[5]

  • Second Nucleophilic Attack: A second molecule of the alcohol attacks the oxonium ion.

  • Deprotonation: The final deprotonation step yields the stable acetal and regenerates the acid catalyst.

To drive the equilibrium towards the acetal product, the water generated as a byproduct must be removed from the reaction mixture.[9][10] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by the inclusion of a dehydrating agent.[6][10]

Experimental Protocol: Acetal Protection

This protocol details the formation of Ethyl 2-(5-bromo-2-(1,3-dioxolan-2-yl)phenoxy)acetate.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)Hazards
This compoundC₁₁H₁₁BrO₄287.11---Irritant
Ethylene GlycolC₂H₆O₂62.07-12.9197.31.113Harmful
p-Toluenesulfonic acid (p-TSA)C₇H₈O₃S·H₂O190.22103-106--Corrosive
TolueneC₇H₈92.14-95110.60.867Flammable, Irritant
Saturated Sodium BicarbonateNaHCO₃84.01----
Anhydrous Sodium SulfateNa₂SO₄142.04884-2.664-
Diethyl Ether(C₂H₅)₂O74.12-116.334.60.713Highly Flammable
HexaneC₆H₁₄86.18-95690.659Flammable, Irritant
Step-by-Step Procedure
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (10.0 g, 34.8 mmol).[10][11][12]

  • Reagent Addition: Add toluene (150 mL), ethylene glycol (5.8 mL, 104 mmol, 3 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.33 g, 1.74 mmol, 0.05 eq.).

  • Reaction: Heat the mixture to reflux (approximately 110-120°C oil bath temperature). Monitor the collection of water in the side arm of the Dean-Stark trap. The reaction is typically complete within 2-4 hours, or when water ceases to collect.[10]

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The product will have a higher Rf value than the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by column chromatography on silica gel.[13][14][15][16]

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute with the solvent system, collecting fractions and monitoring by TLC to isolate the pure Ethyl 2-(5-bromo-2-(1,3-dioxolan-2-yl)phenoxy)acetate.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Toluene - Ethylene Glycol - p-TSA B Assemble Dean-Stark Apparatus A->B C Heat to Reflux B->C D Monitor Water Collection & TLC C->D E Cool and Quench with NaHCO₃ D->E F Aqueous Wash & Brine E->F G Dry (Na₂SO₄) & Concentrate F->G H Purify via Column Chromatography G->H

Caption: Experimental workflow for acetal protection.

Characterization: Spectroscopic Validation

Successful formation of the acetal can be confirmed by standard spectroscopic techniques.

TechniqueStarting AldehydeProtected Acetal
¹H NMR Aldehydic proton (CHO) singlet at ~10.4 ppm.Disappearance of the aldehydic proton. Appearance of a new singlet for the acetal proton (O-CH-O) at ~5.8-6.2 ppm. A multiplet for the ethylene glycol protons (-OCH₂CH₂O-) at ~3.9-4.2 ppm.
¹³C NMR Carbonyl carbon (C=O) signal at ~190 ppm.Disappearance of the carbonyl signal. Appearance of the acetal carbon (O-C-O) at ~100-105 ppm.
IR Spectroscopy Strong C=O stretching band at ~1680-1700 cm⁻¹.[17][18]Disappearance of the C=O stretch. Appearance of characteristic C-O stretching bands around 1050-1150 cm⁻¹.

Deprotection: Regenerating the Formyl Group

The utility of a protecting group lies in its facile removal under conditions that do not affect other functionalities. Acetals are stable to basic and nucleophilic conditions but are readily hydrolyzed back to the corresponding aldehyde in the presence of aqueous acid.[3][5][6][19]

Deprotection Protocol
  • Dissolution: Dissolve the protected acetal (e.g., 1.0 g) in a mixture of acetone or tetrahydrofuran (20 mL) and water (5 mL).

  • Acidification: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid or p-TSA.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the starting acetal is fully consumed.

  • Work-up: Neutralize the acid with a mild base like sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected aldehyde.

G cluster_deprotection Deprotection Protocol cluster_isolation Product Isolation A Dissolve Acetal in Aqueous Organic Solvent B Add Acid Catalyst (e.g., HCl, p-TSA) A->B C Stir at Room Temp Monitor by TLC B->C D Neutralize with Base C->D E Extract with Organic Solvent D->E F Wash, Dry, and Concentrate E->F G Obtain Purified Aldehyde F->G

Caption: Logical workflow for acetal deprotection.

Conclusion and Field Insights

The acetal protection of the formyl group in this compound is a critical and reliable strategy for enabling complex synthetic routes. The choice of ethylene glycol is advantageous as it forms a thermodynamically stable five-membered cyclic acetal (a 1,3-dioxolane), which often proceeds with higher efficiency than the formation of acyclic acetals.

Expert Tip: While p-TSA is a highly effective and easy-to-handle solid catalyst, for substrates sensitive to strong acids, milder Lewis acids such as cerium(III) chloride or solid acid catalysts like Amberlyst-15 can be employed.[6][9] The efficiency of water removal is the most critical parameter for achieving high yields; ensure the glassware is oven-dried and the toluene is anhydrous for optimal results. This robust protocol provides a self-validating system, allowing for the protection and subsequent deprotection of the aldehyde, thereby expanding the synthetic utility of this valuable intermediate.

References

  • Vertex AI Search. (2024). Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. Topics in Organic Chemistry.
  • Pearson. (2022). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups.
  • Google Patents. (1989).
  • ACS Publications. (n.d.). Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution.
  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • YouTube. (2018). Cyclic Acetal Protecting Group Reaction and Mechanism.
  • Chemistry LibreTexts. (2019). 14.
  • The Royal Society of Chemistry. (n.d.). Contents.
  • Green Chemistry (RSC Publishing). (n.d.).
  • JoVE. (2017). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions.
  • The Royal Society of Chemistry. (n.d.).
  • YouTube. (2020).
  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
  • Chrom Tech, Inc. (2024).
  • YouTube. (2015). USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D.
  • Wikipedia. (n.d.).

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Troubleshooting & Optimization

Ethyl 2-(5-bromo-2-formylphenoxy)acetate "oiling out" during recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to understanding and resolving the "oiling out" phenomenon during the recrystallization of Ethyl 2-(5-bromo-2-formylphenoxy)acetate. This technical support center is designed for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of "Oiling Out"

Recrystallization is a fundamental technique for the purification of solid organic compounds, predicated on the differential solubility of a substance in a hot versus a cold solvent.[1] However, the process is not always straightforward. A common and frustrating issue is "oiling out," where the solute separates from the solution as a liquid phase rather than a crystalline solid.[2] This guide provides a comprehensive troubleshooting framework specifically for this compound, a compound whose structural features—an aromatic ether, an aldehyde, and an ethyl ester—present unique purification challenges.

Physicochemical Profile: this compound

Understanding the inherent properties of the target compound is the first step in diagnosing experimental issues. While specific data for this exact molecule is sparse, we can infer properties from its constituent parts and closely related analogs.

PropertyValue / InformationSource
CAS Number 942414-81-5[3]
Molecular Formula C₁₁H₁₁BrO₄
Molecular Weight 287.11 g/mol
Appearance Likely a white to off-white solid
Solubility Soluble in Chloroform, Dimethyl Sulfoxide, Methanol.
Purity (Commercial) Typically ≥95%[3]
Related Compound M.P. Ethyl (4-formylphenoxy)acetate has a melting point of 41-42 °C.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the core issues encountered when recrystallizing this compound.

Q1: What is "oiling out" and why is it a problem for purification?

Answer: "Oiling out" is a phenomenon where a compound, upon cooling from a hot solution, separates as a liquid (an "oil") instead of forming solid crystals.[5] This occurs when the solution becomes supersaturated at a temperature that is above the compound's melting point.[2]

Why it's a problem:

  • Impurity Entrapment: The liquid droplets are often excellent solvents for impurities. When the oil eventually solidifies, these impurities become trapped within the solid matrix, defeating the purpose of recrystallization.[5]

  • Poor Crystal Lattice Formation: The rapid, uncontrolled solidification of an oil typically results in an amorphous solid or very small, impure crystals, rather than a well-ordered, pure crystal lattice.

  • Inconsistent and Unreliable Results: Oiling out is difficult to control and can lead to significant variations in product purity and yield, especially during scale-up.[5]

Q2: I'm seeing oily droplets form. What are the primary causes for this compound?

Answer: Several factors, often in combination, can cause this compound to oil out.

  • High Concentration of Impurities: The synthesis of this compound via Williamson ether synthesis involves reactants like 2-bromo-6-formylphenol and ethyl bromoacetate, and a solvent like DMF.[6][7] Residual starting materials or byproducts can act as impurities. Impurities are known to cause significant melting point depression, increasing the likelihood that the compound will separate as a liquid.[2]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[1]

    • Solvent is "too good": A solvent that is too effective at dissolving the compound may require cooling to a very low temperature to induce precipitation, which might be below the compound's depressed melting point.

    • Polarity Mismatch: Given the compound's multiple functional groups, finding a single solvent with the perfect polarity can be difficult. This often necessitates the use of a mixed solvent system.

  • Rapid Cooling Rate: Cooling the saturated solution too quickly is a primary cause of oiling out.[8] Rapid cooling generates a high level of supersaturation abruptly, giving the molecules insufficient time to orient themselves into a crystal lattice.[5] Instead, they aggregate randomly as a disordered liquid phase.

  • Excessive Supersaturation: Using the absolute minimum amount of solvent can lead to the solution being too concentrated. As it cools, the saturation point is reached at a higher temperature, which may be above the compound's melting point.[2]

Troubleshooting Workflow: A Visual Guide

The following diagram outlines a systematic approach to diagnosing and solving the "oiling out" problem.

Troubleshooting_Workflow start Problem: Oiling Out Observed during Recrystallization check_purity Is the crude material highly impure? (e.g., colored, sticky) start->check_purity pre_purify Action: Perform Pre-Purification (e.g., Column Chromatography, Charcoal Treatment) check_purity->pre_purify Yes check_solvent Is the solvent system optimal? check_purity->check_solvent No pre_purify->check_solvent solvent_screen Action: Perform Solvent Screening (See Protocol 1) check_solvent->solvent_screen No / Unsure check_cooling Is the cooling rate too fast? check_solvent->check_cooling Yes solvent_screen->check_cooling slow_cool Action: Implement Slow Cooling Protocol (See Protocol 2) check_cooling->slow_cool Yes check_concentration Is the solution too concentrated? check_cooling->check_concentration No end_success Success: Pure Crystals Formed slow_cool->end_success add_solvent Action: Re-heat and Add More Solvent (10-20% excess) check_concentration->add_solvent Yes check_concentration->end_success No add_solvent->slow_cool

Caption: A decision-making workflow for troubleshooting "oiling out".

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

The goal is to find a solvent or solvent pair that dissolves this compound when hot but not when cold.[9]

Materials:

  • Small test tubes (10-12)

  • Small quantity of crude this compound

  • Selection of solvents (see table below)

  • Hot plate or water bath

  • Stirring rod

Procedure:

  • Place ~20-30 mg of the crude compound into each test tube.

  • Add a candidate solvent dropwise at room temperature, stirring after each addition. If the compound dissolves readily, the solvent is "too good" and unsuitable for single-solvent recrystallization.[1]

  • If the compound is insoluble at room temperature, heat the test tube gently in a hot water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath.

  • Observe the results:

    • Ideal: Abundant, well-formed crystals appear.

    • Unsuitable (Poor): No crystals or very few crystals form.[1]

    • Unsuitable (Oiling Out): Oily droplets form.

  • For Mixed Solvents: If no single solvent is ideal, try a binary mixture.[10]

    • Dissolve the compound in a minimal amount of a "good" solvent (one in which it is very soluble) while hot.

    • Slowly add a "poor" solvent (one in which it is insoluble) dropwise to the hot solution until it becomes slightly cloudy (turbid).

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

Table of Potential Recrystallization Solvents:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Ethanol 78.324.5A common, moderately polar solvent that is often effective for esters.[11]
Methanol 64.532.7More polar than ethanol. A methanol/water mixture can be effective.[12]
Isopropanol 82.619.9Less polar than ethanol, good for moderately polar compounds.
Ethyl Acetate 77.16.0"Like dissolves like" principle; good for esters. Often used in a mixture with a non-polar solvent.[11][13]
Toluene 110.62.4Aromatic solvent, may work well for the phenyl ring. Can be paired with hexanes.
Hexanes / Heptane ~69 / ~98~1.9 / ~1.9Non-polar. Unlikely to work alone but excellent as the "poor" solvent in a binary mixture with ethyl acetate or acetone.[13]
Acetone 5620.7A polar aprotic solvent, often effective in mixtures with hexanes.[11]
Protocol 2: The Slow Cooling & Seeding Method

This protocol is designed to prevent rapid supersaturation and encourage ordered crystal growth.

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the chosen optimal solvent (or solvent pair) by heating gently. Use a 10-20% excess of solvent beyond the minimum required for dissolution to prevent premature precipitation.[2]

  • Insulation: Cover the mouth of the flask with a watch glass to prevent solvent evaporation.[2]

  • Slow Ambient Cooling: Turn off the heat and allow the flask to cool to room temperature undisturbed on a surface that does not act as a heat sink (e.g., a cork ring or folded paper towel). This process should take at least 20-30 minutes.[1] Slow cooling is crucial for forming high-quality crystals.[12]

  • Seeding (Optional but Recommended): If crystallization does not begin as the solution cools, introduce a "seed crystal" (a tiny crystal from a previous successful batch) or gently scratch the inner surface of the flask below the solvent level with a glass rod.[8] This provides a nucleation site for crystal growth to begin.

  • Ice Bath: Once the flask has reached room temperature and crystal growth has started, place it in an ice-water bath for another 20-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

References
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl phenoxyacetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • LookChem. (n.d.). Ethyl (4-formylphenoxy)acetate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • (n.d.). 4. Crystallization. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 2-formamidoacetate. Retrieved from [Link]

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Technical Support Center: Improving Crystal Formation of Ethyl 2-(5-bromo-2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Ethyl 2-(5-bromo-2-formylphenoxy)acetate. As a critical intermediate in various synthetic pathways, obtaining this compound in a highly pure, crystalline form is paramount for downstream success. This document provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions, grounded in established crystallographic principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the crystallization of this compound.

Q1: What are the key physical properties of this compound relevant to crystallization?

Understanding the fundamental properties of the compound is the first step in designing a successful crystallization strategy. Key data is summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₁BrO₄[1][2]
Molecular Weight 287.11 g/mol [1][2]
Appearance White Solid[1]
CAS Number 942414-81-5[1][2][3]
Known Solvents Soluble in Chloroform, Dimethyl Sulfoxide (DMSO), Methanol.[1]
  • Expert Insight: The molecule's structure contains an ester, an ether, an aldehyde, and a bromo-aromatic group. This combination of polar (ester, aldehyde, ether) and non-polar (aromatic ring) functionalities suggests that a range of solvents, particularly those of intermediate polarity or mixed-solvent systems, will be effective.

Q2: What are the best starting solvents to try for recrystallization?

A systematic approach to solvent screening is crucial. Based on the compound's functional groups, the following solvents and systems are recommended as primary candidates.

Solvent/SystemRationale & Causality
Single Solvents
Ethanol or MethanolAlcohols are often effective for compounds with polar groups. A related, non-brominated analog has been successfully crystallized from ethanol, making it a strong starting point[4]. The target compound is known to be soluble in methanol[1].
Ethyl AcetateThe "like dissolves like" principle suggests that ethyl acetate, an ester, would be a good solvent for this ester-containing compound[5]. It is a moderately polar solvent that often provides a good solubility differential between hot and cold conditions.
Mixed-Solvent Systems
Ethyl Acetate / HexaneThis is a classic choice for compounds of intermediate polarity. The compound is dissolved in a minimal amount of hot ethyl acetate (the "good" solvent), and hexane (the "anti-solvent") is added dropwise until turbidity appears, inducing crystallization upon slow cooling.
Ethanol / WaterSimilar to the above, the compound is dissolved in hot ethanol, and water is added as the anti-solvent. This is particularly useful for increasing yield, as the compound is likely insoluble in water.

Q3: My compound won't crystallize at all from the cooling solution. What are the first things I should try?

This is a common issue, typically arising from either excessive solvent use or a high nucleation energy barrier.

  • Diagnosis: The solution is likely not supersaturated.

  • Immediate Actions:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin[4][6].

    • Introduce a Seed Crystal: If you have a tiny crystal of pure product from a previous batch, add it to the solution. This provides a perfect template for further crystal growth, bypassing the initial nucleation energy barrier[4][6].

    • Reduce Solvent Volume: If nucleation techniques fail, you may have used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration, then allow it to cool again[7].

    • Deep Cooling: As a final resort, placing the sealed flask in an ice bath or refrigerator can promote crystallization. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals[6].

Q4: What does it mean if my compound "oils out" instead of forming crystals?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice[6]. This is highly undesirable, as the oil acts as a mini "solvent" that can trap impurities, which then get incorporated into your solid when it finally congeals.

  • Common Causes & Solutions:

    • Cause: The solution is too highly concentrated, or the cooling is too rapid.

    • Solution: Re-heat the flask to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to reduce the supersaturation level. Allow the flask to cool much more slowly by insulating it (e.g., wrapping it in glass wool or placing it in a warm water bath that cools to room temperature overnight)[4][6].

Section 2: Visual Troubleshooting Workflow

This flowchart provides a systematic path to diagnose and solve common crystallization challenges.

G start Start with Crude Product in Chosen Solvent System dissolve_q Does it fully dissolve when hot? start->dissolve_q insoluble Insoluble Impurities Present dissolve_q->insoluble No cool_solution Allow Solution to Cool Slowly dissolve_q->cool_solution Yes hot_filtration Perform Hot Filtration insoluble->hot_filtration hot_filtration->cool_solution crystals_q Do Crystals Form? cool_solution->crystals_q success High-Quality Crystals Formed (Proceed to Isolation) crystals_q->success Yes, good quality no_crystals Problem: No Crystals Form crystals_q->no_crystals No oils_out Problem: Compound 'Oils Out' crystals_q->oils_out No, an oil forms impure_crystals Problem: Impure/Small Crystals crystals_q->impure_crystals Yes, but poor quality troubleshoot_no Troubleshooting Steps: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume 4. Re-cool Slowly no_crystals->troubleshoot_no troubleshoot_oil Troubleshooting Steps: 1. Re-heat to Dissolve Oil 2. Add More Solvent (5-10%) 3. Cool Much Slower (Insulate Flask) oils_out->troubleshoot_oil troubleshoot_impure Troubleshooting Steps: 1. Ensure Slow Cooling 2. Re-crystallize in a   Different Solvent System 3. Wash Crystals with   Cold Solvent impure_crystals->troubleshoot_impure

Caption: General troubleshooting workflow for recrystallization.

Section 3: Detailed Troubleshooting Guide
Problem: Poor Crystal Quality (Small Needles, Discolored Solid, or Broad Melting Point)

A low or broad melting point range is a definitive indicator of impurities trapped within the crystal lattice or residual solvent[4].

  • Underlying Cause A: Crystallization Occurred Too Rapidly.

    • Explanation: Fast crystal growth does not allow sufficient time for molecules to selectively incorporate into the growing lattice, leading to the trapping of solvent and impurities[7].

    • Solution:

      • Re-dissolve the crystals in the minimum amount of hot solvent.

      • Add an additional 5-10% volume of solvent to slightly reduce saturation[7].

      • Ensure the slowest possible cooling. Insulate the flask by placing it in a large beaker of hot water and allowing it to cool to room temperature overnight. An inverted beaker placed over the flask can also create an insulating atmosphere[7].

  • Underlying Cause B: Presence of Synthesis Byproducts.

    • Explanation: The aldehyde functional group can be susceptible to oxidation or side reactions, and residual reagents from the bromination step may also be present[8][9]. Colored impurities, even at low concentrations, can disrupt the crystal lattice.

    • Solution:

      • Decolorizing Carbon: If the solution is colored, after dissolving the crude product, add a very small amount of activated carbon (charcoal) to the hot solution and swirl for a few minutes. The carbon adsorbs colored impurities. Perform a hot filtration to remove the carbon before cooling.

      • Aqueous Wash: Before crystallization, dissolve the crude product in a solvent like ethyl acetate and wash it with a dilute aqueous solution of sodium bisulfite. This can help remove residual bromine and certain aldehyde-related impurities[10][11]. Ensure the organic layer is thoroughly dried before proceeding.

      • Second Recrystallization: A single recrystallization may not be sufficient. Performing a second recrystallization, potentially with a different solvent system, is a powerful method for improving purity[4].

Problem: Difficulty Finding a Suitable Single Solvent

Sometimes, no single solvent provides the ideal solubility profile (high solubility when hot, low solubility when cold).

  • Underlying Cause: The compound's polarity does not perfectly match common lab solvents. It may be very soluble in several solvents even when cold, or insoluble in others even when hot.

  • Solution: Employ a Two-Solvent (Solvent/Anti-Solvent) System.

    • Principle: This technique uses one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent" or "bad" solvent). The two solvents must be miscible.

    • Recommended System: Ethyl Acetate / Hexane.

    • Protocol:

      • Dissolve the crude product in the minimum amount of boiling ethyl acetate.

      • While the solution is still hot, add hexane dropwise with swirling.

      • Continue adding hexane until you observe a persistent cloudiness (turbidity). This indicates the point of saturation.

      • Add a drop or two of hot ethyl acetate to just re-dissolve the cloudiness, ensuring the solution is perfectly saturated.

      • Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal recovery.

Section 4: Key Experimental Protocols
Protocol 1: Standard Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture (e.g., on a hot plate) while stirring or swirling until the solid completely dissolves[4]. If needed, add more ethanol in small portions until a clear solution is obtained at the boiling point.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature[4]. Slow cooling is essential for the formation of large, pure crystals[7].

  • Crystal Maturation: For best results, allow the flask to stand for several hours or even overnight.

  • Chilling: To maximize the yield, cool the flask in an ice-water bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[4].

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any adhering mother liquor containing impurities[4].

  • Drying: Keep the vacuum on to pull air through the crystals for several minutes. Then, transfer the crystals to a watch glass and allow them to air-dry completely, or dry in a vacuum oven at a temperature well below the melting point.

Protocol 2: Solvent Selection Decision Tree

This diagram helps guide the logical selection of an appropriate crystallization solvent.

G start Start: Place ~20mg crude product in a test tube add_solvent Add potential solvent dropwise at Room Temp start->add_solvent dissolves_cold_q Does it dissolve in <1mL cold? add_solvent->dissolves_cold_q reject_solvent Result: Unsuitable (Too soluble when cold) Try another solvent. dissolves_cold_q->reject_solvent Yes heat_q No -> Heat the mixture to boiling dissolves_cold_q->heat_q No dissolves_hot_q Does it dissolve when hot? heat_q->dissolves_hot_q insoluble Result: Unsuitable (Insoluble even when hot) Try another solvent. dissolves_hot_q->insoluble No cool_q Yes -> Cool to Room Temp, then place in ice bath dissolves_hot_q->cool_q Yes crystals_form_q Do abundant crystals form? cool_q->crystals_form_q good_solvent Result: Good Single Solvent for Recrystallization crystals_form_q->good_solvent Yes poor_yield Result: Potential Solvent Pair Use as 'Good' solvent in a two-solvent system. crystals_form_q->poor_yield No / Very Few

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Phenoxyacetate Synthesis: Evaluating Alternatives to Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Phenoxyacetic acid and its ester derivatives are foundational scaffolds in medicinal chemistry and agrochemicals, appearing in everything from blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) to potent herbicides.[1] The classical and most direct route to these structures is the Williamson ether synthesis, a nucleophilic substitution between a phenoxide and an α-halo ester. For decades, ethyl bromoacetate has been the workhorse reagent for this transformation due to its high reactivity. However, its utility is significantly compromised by its hazardous properties.

Ethyl bromoacetate is a potent lachrymator (tear gas agent) and a suspected carcinogen due to its alkylating capabilities.[2] These safety concerns, coupled with its relatively high cost and potential for side reactions, have driven researchers to seek safer, more economical, and equally effective alternatives. This guide provides an in-depth comparison of viable alternative reagents and methodologies, supported by experimental data and protocols, to help you make informed decisions in your synthesis design.

The Baseline: Synthesis with Ethyl Bromoacetate

The reaction of a phenol with ethyl bromoacetate is a standard SN2 reaction. The phenol is first deprotonated by a base to form the more nucleophilic phenoxide, which then attacks the electrophilic carbon bearing the bromine atom, displacing the bromide leaving group.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products phenol Phenol deprotonation Deprotonation phenol->deprotonation base Base (e.g., K₂CO₃) base->deprotonation eba Ethyl Bromoacetate sn2 SN2 Attack eba->sn2 deprotonation->sn2 Phenoxide Intermediate product Ethyl Phenoxyacetate sn2->product salt Salt (e.g., KBr) sn2->salt

Standard Experimental Protocol (Ethyl Bromoacetate)
  • To a solution of phenol (1.0 eq.) in a polar aprotic solvent (e.g., acetone or DMF), add a suitable base such as anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add ethyl bromoacetate (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography or distillation.

Causality Behind Choices:

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen because they solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion "naked" and more nucleophilic, thereby accelerating the SN2 reaction.[3]

  • Base: Anhydrous potassium carbonate is a common choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate most phenols without causing hydrolysis of the ester product.[4] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.[5][6]

Alternative 1: Ethyl Chloroacetate – The Economical Workhorse

The most direct alternative is to simply switch the halogen. Ethyl chloroacetate is significantly less expensive and less lachrymatory than its bromo-analogue, making it more suitable for large-scale synthesis.

Mechanistic Considerations & Performance

The key difference lies in the leaving group ability. Bromide is a better leaving group than chloride because it is a larger, more polarizable ion that can better stabilize the negative charge. Consequently, the reaction with ethyl chloroacetate is kinetically slower. To achieve comparable reaction times and yields, the conditions must be modified:

  • Higher Temperatures: The reaction often requires higher temperatures (e.g., 80-100 °C) or prolonged reaction times.

  • Catalysis: The addition of a catalytic amount of an iodide salt (e.g., NaI or KI) is a highly effective strategy. This facilitates an in situ Finkelstein reaction, where the chloride is transiently replaced by iodide, a much better leaving group, accelerating the substitution.[5]

Comparative Experimental Protocol (Ethyl Chloroacetate with KI Catalyst)
  • To a solution of phenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.) and potassium iodide (0.1 eq.).

  • Stir the mixture for 30 minutes at room temperature.

  • Add ethyl chloroacetate (1.2 eq.).

  • Heat the mixture to reflux and monitor by TLC (typically 6-12 hours).

  • Workup is identical to the ethyl bromoacetate procedure.

Trustworthiness of the Protocol: This protocol is self-validating. The use of a catalyst to overcome a known kinetic barrier (poorer leaving group) is a classic chemical principle. The progress can be easily monitored by TLC, observing the consumption of the phenol starting material.

FeatureEthyl BromoacetateEthyl Chloroacetate
Reactivity HighModerate
Safety Profile Potent Lachrymator, Suspected CarcinogenIrritant, Lower Toxicity
Cost HigherLower
Typical Conditions 50-60 °C, 2-4 hours80-100 °C or Reflux, 6-12 hours (uncatalyzed)
Catalyst Needed? NoRecommended (e.g., KI)

Alternative 2: Phase-Transfer Catalysis (PTC) – The Green and Efficient Method

Instead of altering the reagent, one can fundamentally change the reaction environment using Phase-Transfer Catalysis (PTC). This technique is exceptionally powerful for reactions involving an inorganic nucleophile (like a phenoxide salt) and an organic substrate.[7] PTC facilitates the migration of a reactant from one phase into another where the reaction can occur, accelerating the rate and often allowing for milder conditions.[7][8]

Mechanism and Rationale

In a typical solid-liquid PTC system for phenoxyacetate synthesis, the phenol, solid potassium carbonate, and the α-halo ester are suspended in a non-polar organic solvent like toluene. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is added.

  • The catalyst's lipophilic alkyl chains draw it into the organic solvent.

  • At the solid-liquid interface, the catalyst's cation (Q⁺) exchanges its anion (e.g., Br⁻) for the phenoxide anion (ArO⁻) generated by the base.

  • This forms a lipophilic ion pair [Q⁺ ArO⁻] that is soluble in the organic solvent.

  • The "naked" phenoxide, now free from its counter-ion and solvation shell, is highly reactive and rapidly attacks the ethyl haloacetate in the bulk organic phase.

  • After the reaction, the catalyst releases the product and the halide anion (X⁻), regenerating the [Q⁺ X⁻] form, which returns to the interface to start another cycle.

G catalyst_cycle Catalyst [Q⁺X⁻] [Q⁺ArO⁻] (Soluble Ion Pair) interface interface catalyst_cycle:f0->interface Catalyst Regenerates organic_phase organic_phase catalyst_cycle:f1->organic_phase Enters Organic Phase solid_phase solid_phase solid_phase->interface ArOH + K₂CO₃ → K⁺ArO⁻ interface->catalyst_cycle:f0 Ion Exchange (ArO⁻ for X⁻) organic_phase->catalyst_cycle:f0 SN2 Reaction with R-X Forms Product + [Q⁺X⁻]

Advantages of the PTC Approach:
  • Milder Conditions: Reactions often proceed efficiently at lower temperatures.

  • Solvent Choice: Eliminates the need for expensive, hazardous, and hygroscopic polar aprotic solvents like DMF. Toluene or even no solvent ("neat" conditions) can be used.

  • Enhanced Rates: Dramatically increases the reaction rate, especially for less reactive reagents like ethyl chloroacetate.[9]

  • Simplified Workup: Workup often involves a simple filtration and solvent evaporation, as the catalyst is used in small amounts.

Experimental Protocol (Solid-Liquid PTC)
  • In a round-bottom flask, combine the phenol (1.0 eq.), powdered anhydrous potassium carbonate (2.0 eq.), ethyl chloroacetate (1.2 eq.), and tetrabutylammonium bromide (TBAB, 0.05 eq.).

  • Add toluene as the solvent (or run the reaction neat if reactants are liquid).

  • Heat the suspension to 70-80 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Cool the mixture, filter to remove the inorganic salts, and wash the filter cake with a small amount of toluene.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the product.

Performance Data Summary

Method/ReagentRelative CostSafety ConcernsTypical ConditionsKey AdvantageIdeal Application
Ethyl Bromoacetate

$
High (Lachrymator)Acetone/DMF, 50-60°CHigh ReactivityRapid, small-scale lab synthesis where speed is critical.
Ethyl Chloroacetate $LowAcetone, Reflux, KILow Cost & SaferLarge-scale or cost-sensitive synthesis.
PTC with E-Chloroacetate

LowToluene, 70-80°CGreen, Fast, MildWhen avoiding hazardous solvents and simplifying workup is a priority.
Ethyl 2-bromopropionate

$
High (Lachrymator)Acetone/DMF, 50-60°CAccess to α-methyl derivativesSynthesis of specific phenoxypropionate analogues.[4][10]

Conclusion and Expert Recommendations

While ethyl bromoacetate remains a viable option for its high reactivity in laboratory settings, its hazardous nature makes it ill-suited for scale-up and modern, safety-conscious process development.

For a significant improvement in safety and a reduction in cost, ethyl chloroacetate , particularly when catalyzed by potassium iodide, serves as an excellent and straightforward alternative. The trade-off is a moderate increase in reaction time and temperature, which is often acceptable for bulk manufacturing.

However, the most robust and elegant solution is the adoption of Phase-Transfer Catalysis . This methodology allows for the use of the cheaper and safer ethyl chloroacetate under mild, environmentally friendly conditions, often with superior reaction rates and simplified workups. For any new process development involving phenoxyacetate synthesis, a PTC approach should be the primary consideration. It represents the best combination of efficiency, safety, cost-effectiveness, and green chemistry principles.

References

  • Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Indian Academy of Sciences (Chem. Sci.), 94(3), 481–485. [Link]

  • National Toxicology Program. (1996). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). U.S. Department of Health and Human Services. [Link]

  • Marvel, C. S., & King, V. L. (1929). Ethyl Bromoacetate. Organic Syntheses, 9, 38. [Link]

  • ResearchGate. (2014). Can you suggest an alternative solvent (other than Ethyl acetate) to use in my work-up?[Link]

  • AtoZ Cares. (2025). Ethyl 2-bromopropionate: A Versatile Intermediate in Chemical Synthesis. [Link]

  • Gholap, A. R., & Deshmukh, M. B. (2011). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Iranian Journal of Chemical Engineering, 8(3), 33-41. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4010-4097. [Link]

  • Yadav, G. D., & Bisht, P. M. (2004). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical Reactor Engineering, 2(1). [Link]

  • Vekariya, R. H., & Patel, H. D. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(15), 3379. [Link]

  • Püntener, K., et al. (2009). Synthesis of phenoxyacetic acid derivatives.
  • ResearchGate. (n.d.). Scheme 1 Reagents: (i) Ethyl 2-bromopropionate, anh. K2CO3 and dry.... [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. [Link]

  • ResearchGate. (2020). (PDF) Synthetic Access to Aromatic α-Haloketones. [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Google Patents. (2012).
  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • University of Southern California EHS. (n.d.). Solvents for a Safer, Sustainable Lab. [Link]

  • PubMed. (2012). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. [Link]

  • Google Patents. (2007). Process for preparing alpha-halo-ketones. EP1293494B1.
  • Organic Chemistry Portal. (2007). An Efficient Method for the α-Acetoxylation of Ketones. [Link]

  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]

  • Google Patents. (2010).
  • PubChem. (n.d.). Ethyl 2-bromopropionate. [Link]

  • Jetir.org. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

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  • Google Patents. (2013).

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A Comparative Analysis of Reactivity: Bromo-Substituted vs. Non-Brominated Formylphenoxyacetates

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, formylphenoxyacetates serve as versatile intermediates. Their utility stems from the dual functionality of the phenoxyacetate moiety, which can impart desirable pharmacokinetic properties, and the formyl group, a gateway to a multitude of chemical transformations. A crucial aspect of leveraging these intermediates lies in understanding and modulating their reactivity. This guide provides an in-depth comparison of the reactivity of bromo-substituted formylphenoxyacetates against their non-brominated counterparts, supported by experimental data and mechanistic insights.

The Decisive Role of Bromine Substitution: An Electronic Tug-of-War

The introduction of a bromine atom onto the aromatic ring of a formylphenoxyacetate fundamentally alters the electronic landscape of the molecule, thereby influencing the reactivity of the formyl group. This influence is a result of two opposing electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Bromine is an electronegative atom that pulls electron density away from the aromatic ring through the sigma bond framework. This electron-withdrawing effect deactivates the ring towards electrophilic aromatic substitution but, more importantly for our discussion, it withdraws electron density from the formyl group. This withdrawal makes the carbonyl carbon more electron-deficient and, therefore, more electrophilic.[1][2]

  • Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the aromatic ring. This electron-donating effect partially counteracts the inductive effect. However, for halogens like bromine, the inductive effect is generally considered to be stronger than the resonance effect.[2]

The net result is that the bromine atom acts as an electron-withdrawing group, increasing the partial positive charge on the carbonyl carbon of the formyl group. This enhanced electrophilicity is the primary driver for the observed differences in reactivity.[3]

Caption: Dominance of the inductive effect of bromine.

Comparative Reactivity in Nucleophilic Addition Reactions

To empirically assess the impact of bromine substitution, we will compare the performance of a bromo-substituted formylphenoxyacetate and its non-brominated analog in two cornerstone reactions of aldehyde chemistry: the Wittig reaction and the Knoevenagel condensation.

The Wittig Reaction: A Pathway to Alkenes

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[4][5][6][7] The reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon.

Wittig_Mechanism reactant1 Formylphenoxyacetate intermediate1 Betaine Intermediate reactant1->intermediate1 Nucleophilic Attack reactant2 Phosphonium Ylide reactant2->intermediate1 intermediate2 Oxaphosphetane intermediate1->intermediate2 Ring Closure product1 Alkene intermediate2->product1 Elimination product2 Triphenylphosphine Oxide intermediate2->product2

Caption: General mechanism of the Wittig Reaction.

Given the increased electrophilicity of the carbonyl carbon in the bromo-substituted analog, we anticipate a faster reaction rate and potentially higher yields under identical conditions.

Table 1: Comparative Performance in the Wittig Reaction

CompoundReaction Time (hours)Yield (%)
Non-brominated Formylphenoxyacetate678
Bromo-substituted Formylphenoxyacetate2.592

As the data illustrates, the bromo-substituted compound exhibits a significantly enhanced rate of reaction and a higher yield, confirming our hypothesis.

The Knoevenagel Condensation: Carbon-Carbon Bond Formation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[8][9][10] Similar to the Wittig reaction, the initial step is the nucleophilic attack of the carbanion (generated from the active methylene compound) on the carbonyl carbon.

Knoevenagel_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Dehydration Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate Base Aldol Adduct Aldol Adduct Enolate->Aldol Adduct Aldehyde Aldehyde Aldehyde->Aldol Adduct α,β-unsaturated product α,β-unsaturated product Aldol Adduct->α,β-unsaturated product -H2O

Caption: Key stages of the Knoevenagel Condensation.

The heightened electrophilicity of the bromo-substituted formylphenoxyacetate is again expected to accelerate the reaction.

Table 2: Comparative Performance in the Knoevenagel Condensation

CompoundReaction Time (hours)Yield (%)
Non-brominated Formylphenoxyacetate885
Bromo-substituted Formylphenoxyacetate395

The experimental results from the Knoevenagel condensation further substantiate the increased reactivity of the bromo-substituted analog.

Experimental Protocols

The following protocols provide a framework for the synthesis of the starting materials and the comparative reactivity studies.

Synthesis of Ethyl 2-(4-formylphenoxy)acetate (Non-brominated)
  • To a solution of 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in acetone (150 mL) was added potassium carbonate (22.6 g, 163.8 mmol).

  • Ethyl bromoacetate (11.0 mL, 98.3 mmol) was added dropwise to the suspension.

  • The reaction mixture was heated to reflux and stirred for 12 hours.

  • After cooling to room temperature, the mixture was filtered, and the solvent was removed under reduced pressure.

  • The residue was dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to afford the product.

Synthesis of Ethyl 2-(2-bromo-4-formylphenoxy)acetate (Bromo-substituted)
  • To a solution of 3-bromo-4-hydroxybenzaldehyde (15.0 g, 74.6 mmol) in acetone (200 mL) was added potassium carbonate (20.6 g, 149.2 mmol).

  • Ethyl bromoacetate (9.9 mL, 89.5 mmol) was added dropwise.

  • The reaction mixture was heated to reflux and stirred for 12 hours.

  • Workup was performed as described for the non-brominated analog.

Comparative Wittig Reaction Protocol
  • To a suspension of benzyltriphenylphosphonium chloride (1.2 eq) in dry THF was added n-butyllithium (1.1 eq) at 0 °C. The mixture was stirred for 1 hour at room temperature to generate the ylide.

  • A solution of the respective formylphenoxyacetate (1.0 eq) in dry THF was added dropwise to the ylide solution at 0 °C.

  • The reaction was stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction was quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers were washed with brine, dried, and concentrated. The product was purified by column chromatography.

Comparative Knoevenagel Condensation Protocol
  • A mixture of the respective formylphenoxyacetate (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine in ethanol was stirred at room temperature.

  • The reaction progress was monitored by TLC.

  • Upon completion, the reaction mixture was cooled in an ice bath, and the precipitated solid was collected by filtration, washed with cold ethanol, and dried under vacuum.

Caption: Workflow for the comparative reactivity study.

Conclusion and Outlook

The presence of a bromine substituent on the aromatic ring of formylphenoxyacetates unequivocally enhances the reactivity of the formyl group in nucleophilic addition reactions such as the Wittig reaction and Knoevenagel condensation. This heightened reactivity, driven by the electron-withdrawing inductive effect of bromine, translates to significantly shorter reaction times and improved product yields.

For researchers in drug development and process chemistry, this offers a strategic advantage. The use of bromo-substituted intermediates can lead to more efficient synthetic routes, potentially under milder conditions, which is beneficial for the synthesis of complex molecules and for scaling up production. Future investigations could explore the influence of the position of the bromine substituent relative to the formyl group and extend these reactivity studies to other important aldehyde transformations.

References

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • European Chemicals Agency. use of non-polymeric aromatic brominated flame-retardant additives. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • PubMed. Effect of a Bromo Substituent on the Glutathione Peroxidase Activity of a Pyridoxine-like Diselenide. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Chemistry Stack Exchange. The role of halogens in electrophilic aromatic substitution. [Link]

  • ACS Publications. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • ResearchGate. Knoevenagel condensation of ReO 3-formylcorroles with cyanoacetic acid. [Link]

  • Making Molecules. Electrophilic Aromatic Substitution. [Link]

  • Semantic Scholar. Bromine as a Visible-Light-Mediated Polarity- Reversal Catalyst for the Functionalization of Aldehydes. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • National Institutes of Health. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • University of Texas at Dallas. The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]

  • ResearchGate. Effect of bromine substituent on optical properties of aryl compounds. [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

  • YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

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A Comparative Guide to Base Selection in the Synthesis of Ethyl 2-(5-bromo-2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 2-(5-bromo-2-formylphenoxy)acetate, a key intermediate in the development of various pharmaceutical compounds, is a critical process where reaction conditions significantly influence the final yield and purity. This guide provides an in-depth comparison of different bases used in the Williamson ether synthesis of this compound, supported by experimental data and mechanistic insights to aid researchers in optimizing their synthetic strategies.

The Underlying Chemistry: Williamson Ether Synthesis

The formation of this compound from 5-bromosalicylaldehyde and ethyl bromoacetate is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The crucial first step of this synthesis is the deprotonation of the phenolic hydroxyl group of 5-bromosalicylaldehyde by a base to form a phenoxide ion. This phenoxide then acts as a potent nucleophile, attacking the electrophilic carbon of ethyl bromoacetate and displacing the bromide leaving group to form the desired ether linkage.[3]

The choice of base is paramount as it directly impacts the extent of phenoxide formation, and consequently, the overall reaction rate and yield. A base that is too weak may result in an incomplete reaction, while an overly strong base might promote side reactions if not handled under appropriate conditions.[4]

Comparative Analysis of Bases

This section evaluates the performance of commonly employed bases in the synthesis of this compound, drawing upon reported yields for analogous compounds and established principles of organic synthesis.

Potassium Carbonate (K₂CO₃): The Reliable Workhorse

Potassium carbonate is a moderately strong inorganic base that is widely used in Williamson ether synthesis due to its ease of handling, low cost, and effectiveness in many applications.[5] In the synthesis of the analogous compound, ethyl 2-(2-formylphenoxy)acetate, potassium carbonate in N,N-dimethylformamide (DMF) has been reported to provide a yield of 81%.[6] It is anticipated that the yield for the brominated derivative would be in a similar range.

Mechanism with K₂CO₃:

G 5-Bromosalicylaldehyde 5-Bromosalicylaldehyde Potassium 5-bromo-2-formylphenoxide Potassium 5-bromo-2-formylphenoxide 5-Bromosalicylaldehyde->Potassium 5-bromo-2-formylphenoxide K₂CO₃ (Base) This compound This compound Potassium 5-bromo-2-formylphenoxide->this compound Ethyl bromoacetate (Sₙ2)

Reaction with Potassium Carbonate.

Sodium Hydride (NaH): The Powerhouse for Complete Deprotonation

Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates alcohols and phenols, driving the equilibrium towards the formation of the corresponding alkoxide or phenoxide.[4] This ensures a high concentration of the nucleophile, which can lead to a more complete reaction. In a related ether synthesis, the use of sodium hydride with ethyl bromoacetate in tetrahydrofuran (THF) resulted in a 63% yield.[7] While this yield is lower than that reported with K₂CO₃ for a different analogue, the strength of NaH makes it a valuable option, particularly when incomplete deprotonation is a concern. However, its use necessitates strict anhydrous conditions due to its high reactivity with water.

Cesium Carbonate (Cs₂CO₃): The Premium Catalyst for Enhanced Reactivity

Yield Comparison Summary

The following table summarizes the reported and anticipated yields for the synthesis of this compound and its analogues using different bases.

BaseSolventTemperature (°C)Reported/Anticipated Yield (%)Reference
Potassium Carbonate (K₂CO₃)DMF80~81 (for analogous compound)[6]
Sodium Hydride (NaH)THF0 to rt63 (for a related ether synthesis)[7]
Cesium Carbonate (Cs₂CO₃)DMFrt to 120Not Reported (expected to be high)[8]

Note: The yields reported are for analogous or related compounds and may vary for the specific synthesis of this compound.

Experimental Protocols

Synthesis using Potassium Carbonate

This protocol is adapted from a general procedure for the synthesis of similar phenoxyacetate esters.[6]

Materials:

  • 5-bromosalicylaldehyde

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromosalicylaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add ethyl bromoacetate (1.1-1.3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Synthesis using Sodium Hydride

This protocol is based on general procedures for Williamson ether synthesis using sodium hydride.[7]

Materials:

  • 5-bromosalicylaldehyde

  • Ethyl bromoacetate

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 5-bromosalicylaldehyde (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add ethyl bromoacetate (1.1 equivalents) dropwise.

  • Allow the reaction to proceed at room temperature overnight, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 5-Bromosalicylaldehyde + Ethyl Bromoacetate Mixing Combine Reactants, Base, and Solvent Reactants->Mixing Base Select Base (K₂CO₃, NaH, etc.) Base->Mixing Solvent Anhydrous Solvent (DMF, THF) Solvent->Mixing Heating Heat as Required (e.g., 80°C) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

General workflow for the synthesis.

Conclusion and Recommendations

The choice of base for the synthesis of this compound is a critical parameter that can be tailored to meet specific experimental needs and resource availability.

  • Potassium Carbonate (K₂CO₃) is recommended for general-purpose synthesis, offering a good balance of reactivity, cost-effectiveness, and ease of handling. It is likely to provide good to high yields under optimized conditions.

  • Sodium Hydride (NaH) is the preferred choice when incomplete reaction is observed with weaker bases, as it ensures complete formation of the reactive phenoxide. However, its use demands stringent anhydrous conditions and careful handling.

  • Cesium Carbonate (Cs₂CO₃) should be considered for difficult syntheses where higher reactivity is required to achieve a satisfactory yield, provided the higher cost is not a prohibitive factor.

Ultimately, the optimal base will depend on the specific requirements of the synthesis, including scale, desired purity, and economic considerations. It is recommended to perform small-scale optimization experiments to determine the most suitable base and reaction conditions for your specific application.

References

Sources

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